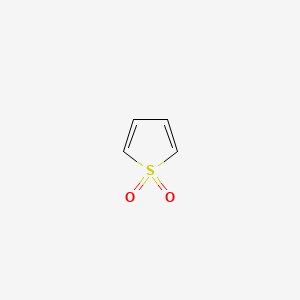

Thiophene, 1,1-dioxide

Vue d'ensemble

Description

Thiophene 1,1-dioxide is a non-aromatic heterocyclic compound . It has a molecular formula of C4H4O2S and an average mass of 116.138 Da . It is also known by other names such as 1,1-Dioxyde de thiophène, Thiophen-1,1-dioxid, and 1,1-dioxothiophene .

Synthesis Analysis

Thiophene 1,1-dioxides are most commonly prepared by oxidation of thiophenes . The main approach to the synthesis of thiophene 1,1-dioxides involves oxidation of the corresponding thiophenes with both standard oxidants and recently discovered strong oxidants .Molecular Structure Analysis

The results from X-ray diffraction investigations of compounds containing thiophene 1,1-dioxide fragments are reviewed and analyzed . Data on the structure of S-oxide derivatives of 2,3- and 2,5-dihydrothiophenes are discussed .Chemical Reactions Analysis

The reaction mechanisms and kinetics of thiophene oxidation reactions initiated by hydroperoxyl radical, and decomposition of the related intermediates and complexes, have been considered . In this complex oxidation reaction, about 12 different products are obtained, including important isomers such as thiophene-epoxide, thiophene-ol, thiophene-oxide, oxathiane, and thiophenone .Physical and Chemical Properties Analysis

Thiophene 1,1-dioxide has a molecular formula of C4H4O2S and an average mass of 116.138 Da . More detailed physical and chemical properties could not be found in the search results.Applications De Recherche Scientifique

Optoelectronic Properties

Thiophene 1,1-dioxides have been synthesized and utilized for tuning optoelectronic properties. Specific focus has been on electron-withdrawing groups to facilitate the reduction of these sulfone heterocycles, leading to significant shifts in their properties (Tsai et al., 2013).

Chemistry and Syntheses

The chemistry of thiophene 1,1-dioxides involves advances in the synthesis and applications of congested thiophene 1,1-dioxides, with an emphasis on their synthetic applications (Nakayama, 2000).

Building Blocks in Organic Synthesis

Thiophene 1,1-dioxides serve as unique building blocks in modern organic synthesis and materials chemistry, focusing on their synthesis, reactivity features, and key chemical transformations (Moiseev, Balenkova, & Nenajdenko, 2006).

Diels–Alder Reactions

They are found to be very active in Diels–Alder reactions with 1,3-dienes, leading to the formation of derivatives of tetrahydrobenzothiophene-1,1-dioxides in high yields (Nenajdenko, Moiseev, & Balenkova, 2005).

Photocatalytic Applications

Electron-poor thiophene 1,1-dioxides have been synthesized and characterized for their application as electron relays in photocatalytic hydrogen generation, showing potential to boost efficiency (Tsai et al., 2015).

Molecular Structure Analysis

X-ray diffraction investigations have reviewed the molecular structure of compounds containing thiophene 1,1-dioxide and thiophene 1-monoxide fragments (Lukevics et al., 2002).

Nonlinear Optical Properties

Thiophene 1,1-dioxides compounds have been studied for their high second-order polarizabilities and thermal and photo stability, making them suitable for electrooptical devices (Jiang, Liu, & Huang, 2000).

Chemical Reactions

Substituted thiophene-1,1-dioxides are stable and react with various reagents and reducing agents, leading to diverse chemical transformations (Melles, 2010).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The chemistry of thiophene 1,1-dioxides has grown into an important branch both in heteroatom and heterocyclic chemistry from synthetic, mechanistic, structural, and theoretical points of views . Their unique structure combined with high reactivity makes them useful ‘building blocks’ in organic synthesis . They serve as dienophiles, 1,3-dipolarophiles, and Michael acceptors . They undergo a wide variety of synthetically useful Diels-Alder reactions and occasionally undergo even [4+6] cycloadditions .

Propriétés

IUPAC Name |

thiophene 1,1-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O2S/c5-7(6)3-1-2-4-7/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMHFSEWKWORSLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CS(=O)(=O)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10181556 | |

| Record name | Thiophene, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27092-46-2 | |

| Record name | Thiophene, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27092-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene, 1,1-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027092462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3-(tert-Butyl)-1-(4-fluorobenzyl)-1H-pyrazol-5-yl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3050493.png)

![3-[Ethoxy(dimethyl)silyl]propyl 2-bromo-2-methylpropanoate](/img/structure/B3050506.png)